Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-
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Overview
Description
N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzyme inhibition and protein interaction.
Medicine: Due to its structural properties, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide can be compared with other isoxazole derivatives, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.
N-(5-methylisoxazol-3-yl)oxalamide: Another similar compound, which lacks the thiourea moiety present in N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide, resulting in different chemical and biological properties.
Properties
CAS No. |
118385-15-2 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H11N3O2S/c1-8-7-10(17-15-8)13-12(18)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,16,18) |
InChI Key |
KDRJZNFHLNXIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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